Alaptide
Overview
Description
Alaptide is a molecule that was developed and synthesized by Czech and Slovak chemists . It is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Alaptide has unique healing properties and is in the center of attention due to its potential in regenerative medicine .
Synthesis Analysis
Alaptide was first synthesized in the 1980s by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry . There are several possible synthetic pathways towards Alaptide, many of which have been intensively optimized over the years . One of them uses protected L-alanine that is reacted with ethyl chloroformate. The intermediate is then further reacted with methyl 1-aminocyclopentane-1-carboxylate, giving methyl 1-(benzyloxycarbonyll-alanyl) aminocyclopentane-1-carboxylate. Subsequent hydrogenation provides an unprotected derivative that undergoes intramolecular cyclization leading to the final product, Alaptide .
Molecular Structure Analysis
The molecule of Alaptide is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Its synthesis was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide . Alaptide possesses one center of chirality .
Chemical Reactions Analysis
Alaptide is a white crystalline compound that is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Physical And Chemical Properties Analysis
Alaptide is a white crystalline compound . It has a molecular weight of 182.22 g/mol . It is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Scientific Research Applications
Determination of Absolute Configuration
Alaptide, an active substance in the veterinary dermatological ointment ALAPTID and a potential drug in human medicine, has been studied for its absolute configuration. Electronic circular dichroism spectroscopy and ab initio calculations were used to determine this configuration, as X-ray structural data were not available. The study found that alaptide synthesized from (S)-alanine has the absolute configuration of (S) (O. Julínek et al., 2010).
Effect on Serum Prolactin and Dopamine Receptors
Research on alaptide's effects on serum prolactin, growth reactivity, and dopamine DA-2 receptors in the anterior pituitary of male rats showed that it can reduce adenohypophyseal weight and decrease serum prolactin levels. Moreover, it significantly increased the binding of 3H-spiperone to dopamine DA-2 receptors, suggesting weak dopaminergic activity in male rats (J. Nedvídková et al., 1994).
Modulation of Social Memory in Rats
Alaptide, a synthetic derivative of hypothalamic MIF, was studied for its effect on social memory in rats. It was found to significantly reduce time spent in social investigation upon reexposure to the same juvenile, indicating a memory-specific effect. However, its efficacy varied across different groups, being ineffective in enhancing social recognition in some cases (Z. Hliňák & I. Krejci, 1991).
Transdermal Permeation Modifier
Alaptide's potential as a transdermal permeation modifier was explored, showing that it can influence the permeation/absorption of compounds through the skin. This property is significant for the targeted action of drugs, especially for those that are potentially hazardous or toxic (J. Jampílek & J. Dohnal, 2015).
Permeation of Indomethacin through Skin
A study investigated the effect of nanonized alaptide on the permeation of indomethacin through pig ear skin, revealing a significant enhancement in the permeated amount of indomethacin. This indicates alaptide's ability to modify skin structure for enhanced drug permeation (A. Cernikova et al., 2015).
Effect on Dopamine-Dependent Behavior in Rats
Alaptide, an analog of melanostatin, showed varying effects on self-stimulation, rotation behavior, and stereotypy in rats. It potentiated amphetamine-stimulated behavior in rats reared in social isolation, indicating lateralized effects and the involvement of central dopamine mechanisms (A. Lebedev et al., 2000).
properties
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alaptide | |
CAS RN |
90058-29-0 | |
Record name | Alaptide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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